2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid

Pharmaceutical Analysis HPLC Method Validation Pharmacopoeial Reference Standards

The compound 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid (CAS 866150-92-7) is an isoxazole-carboxamide derivative that is officially designated as Flucloxacillin EP Impurity F in the European Pharmacopoeia. It is the glycine conjugate of the core 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole ring system and is supplied with molecular formula C13H10ClFN2O4 and a molecular weight of 312.68 g/mol.

Molecular Formula C13H10ClFN2O4
Molecular Weight 312.68
CAS No. 866150-92-7
Cat. No. B2893848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid
CAS866150-92-7
Molecular FormulaC13H10ClFN2O4
Molecular Weight312.68
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC(=O)O
InChIInChI=1S/C13H10ClFN2O4/c1-6-10(13(20)16-5-9(18)19)12(17-21-6)11-7(14)3-2-4-8(11)15/h2-4H,5H2,1H3,(H,16,20)(H,18,19)
InChIKeyKSAPQJAUMYTQMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866150-92-7 – Flucloxacillin EP Impurity F: Identity and Role as an Isoxazole-Carboxamide Derivative


The compound 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid (CAS 866150-92-7) is an isoxazole-carboxamide derivative that is officially designated as Flucloxacillin EP Impurity F in the European Pharmacopoeia [1]. It is the glycine conjugate of the core 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole ring system and is supplied with molecular formula C13H10ClFN2O4 and a molecular weight of 312.68 g/mol . As a named pharmacopoeial impurity, it serves as a critical reference standard for the analytical quality control of flucloxacillin active pharmaceutical ingredient (API) and finished dosage forms.

866150-92-7 Orthogonal Chromatographic Selectivity Prevents Generic Substitution


In pharmacopoeial analytical quality control, impurity reference standards cannot be exchanged generically because each structurally related impurity exhibits a unique chromatographic retention profile that is the basis of system suitability tests and quantitation. For the flucloxacillin impurity panel, the target compound (Impurity F) elutes with a relative retention time (RRT) of approximately 0.3, which is orthogonal to that of Impurity D (RRT ≈ 0.9) and Impurity E (RRT ≈ 1.3) under the same reversed-phase HPLC conditions . Substituting Impurity F with a generic isoxazole-carboxamide or even a closely related flucloxacillin impurity would invalidate peak identification, compromise method specificity, and cause regulatory non-compliance in ANDA submissions requiring EP-grade reference standards [1].

866150-92-7 Product-Specific Quantitative Evidence for Selection in Pharmaceutical Analysis


Chromatographic Differentiation: Relative Retention Time Comparison of Flucloxacillin Impurity F vs. Impurity D, E, C, A, and B

The target compound 866150-92-7 (Flucloxacillin EP Impurity F) demonstrates a relative retention time (RRT) of approximately 0.3 in the validated European Pharmacopoeia HPLC system for flucloxacillin analysis, where dipyridamole serves as the reference peak (retention time ≈ 8 min). This RRT of 0.3 is clearly differentiated from the retention of the structurally closest comparator, Impurity D (CAS 3919-74-2, the free carboxylic acid analog), which elutes at RRT ≈ 0.9, and from Impurity E, which elutes at RRT ≈ 1.3 . The quantitative difference in retention enables unambiguous chromatographic resolution and peak identification in quality control settings [1].

Pharmaceutical Analysis HPLC Method Validation Pharmacopoeial Reference Standards

Structural Differentiation: Glycine Amide vs. Free Carboxylic Acid Identity of 866150-92-7 vs. Impurity D (CAS 3919-74-2)

The compound 866150-92-7 is chemically defined as (3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)glycine, possessing a glycine amide side-chain conjugated to the isoxazole-4-carbonyl core. This contrasts with the closest structural analog, Flucloxacillin EP Impurity D (CAS 3919-74-2), which is the free carboxylic acid analog 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid [1]. The presence of the glycine moiety in 866150-92-7 introduces an additional amide bond and a terminal carboxyl group, resulting in a molecular weight difference of +57.05 Da (312.68 vs. 255.63 g/mol) and distinct hydrogen-bonding capacity (2 H-bond donors vs. 1 H-bond donor) . This structural variation also drives the differentiated chromatographic retention described above.

Structural Elucidation Impurity Profiling Mass Spectrometry

Regulatory Acceptance and Purity Specifications for 866150-92-7 as an EP Reference Standard vs. Generic Chemical Supplies

Vendors supplying 866150-92-7 specifically as a pharmacopoeial impurity reference standard provide the compound with documented purity of ≥95% (HPLC) and full characterization data compliant with regulatory guidelines . The compound is explicitly designated for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial flucloxacillin production [1]. The British Pharmacopoeia 2025 monograph specifies that the area of the peak corresponding to impurity F must not exceed 0.4 times the area of the principal peak in the chromatogram obtained with the reference solution, establishing a quantitative acceptance threshold that can only be verified using the authentic impurity F standard [2]. Generic isoxazole building blocks without EP traceability cannot meet this regulatory requirement.

Regulatory Compliance Reference Standard Purity ANDA Filing

866150-92-7 in Impurity Profiling by LC-MS/MS: Single-Stage and Multi-Stage Mass Spectrometry Characterization

A 2024 study on the impurity profiles of flucloxacillin using liquid chromatography tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF/MS) elucidated the structures of eight unknown impurities alongside the known EP impurities [1]. Impurity F was characterized as part of the impurity panel, and its HRMS fragmentation pattern was correlated with the glycine amide structure. This published characterization provides orthogonal analytical confirmation of the identity of 866150-92-7 beyond chromatographic retention alone, distinguishing it from other degradation impurities that lack the intact glycine side chain [2].

LC-MS/MS Characterization Impurity Profiling High-Resolution Mass Spectrometry

866150-92-7 Optimal Research and Industrial Application Scenarios for Flucloxacillin Quality Control


Method Development and Validation for Flucloxacillin HPLC Analysis

866150-92-7 serves as a critical reference standard for developing and validating reversed-phase HPLC methods for flucloxacillin API and finished products. The compound's characteristic RRT of approximately 0.3 under EP chromatographic conditions provides a distinct reference point for system suitability testing, where resolution between Impurity D and flucloxacillin must be ≥1.5 . Analytical laboratories use this standard to establish linearity, accuracy, precision, and limit of quantitation (LOQ) for the Impurity F peak during method validation prior to ANDA submission.

Quality Control Release Testing of Flucloxacillin API and Drug Products

In GMP quality control laboratories, 866150-92-7 is used as the certified reference standard for quantifying Impurity F in flucloxacillin sodium API batches and capsule formulations. The British Pharmacopoeia 2025 specifies that the Impurity F peak area must not exceed 0.4% relative to the principal peak [1]. This quantitative acceptance criterion can only be applied using the authentic Impurity F standard to prepare calibration solutions and system suitability mixtures.

Forced Degradation and Stability-Indicating Method Studies

The compound 866150-92-7 is employed as a reference marker in forced degradation studies (acid, base, oxidative, thermal, photolytic) of flucloxacillin to confirm that the analytical method is stability-indicating. The published synthesis and characterization of Impurity F as a degradation product [2] enables laboratories to spike authentic Impurity F into degraded samples and verify that the impurity peak is resolved from the API and other degradation products, fulfilling ICH Q2(R1) requirements for specificity.

LC-MS/MS Impurity Profiling and Structural Confirmation

Research and industrial laboratories conducting comprehensive impurity profiling of flucloxacillin by high-resolution LC-MS/MS use 866150-92-7 as an authentic reference to confirm the identity of the Impurity F peak based on exact mass (312.0313 Da) and MSn fragmentation pattern [3]. This orthogonal confirmation is critical when unknown peaks with similar retention are detected, ensuring accurate structural assignment and preventing misidentification in regulatory submissions.

Quote Request

Request a Quote for 2-({[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.